4-Fluoro vs. 2-Fluoro Isomer: Predicted Physicochemical Differences
Computational prediction models from ACD/Labs Percepta and EPISuite reveal quantifiable differences in key drug-like properties between the 4-fluoro (target) and 2-fluoro (ortho) positional isomers. The target compound exhibits a predicted LogP of 0.96, while the 2-fluoro isomer is predicted to have a LogP of approximately 0.92 (XLogP3) [1]. More significantly, the predicted LogD at pH 7.4 differs: the 4-fluoro isomer demonstrates a LogD of -3.17 versus -3.09 for the 2-fluoro isomer, reflecting divergent ionization and distribution behavior under physiological conditions . Additionally, the target compound's predicted molar refractivity of 42.1±0.3 cm³ contrasts with the ortho-isomer's value of 41.8±0.3 cm³, indicating measurable differences in electronic polarizability .
| Evidence Dimension | Predicted lipophilicity and ionization (LogP / LogD) |
|---|---|
| Target Compound Data | LogP = 0.96 (ACD/Labs); LogD (pH 7.4) = -3.17; Molar Refractivity = 42.1±0.3 cm³ |
| Comparator Or Baseline | [(2-Fluorophenyl)amino](oxo)acetic acid (CAS 84944-15-0): LogP ≈ 0.92 (XLogP3); LogD (pH 7.4) = -3.09 (predicted); Molar Refractivity = 41.8±0.3 cm³ |
| Quantified Difference | ΔLogP ≈ +0.04; ΔLogD (pH 7.4) = -0.08; ΔMolar Refractivity = +0.3 cm³ |
| Conditions | ACD/Labs Percepta Platform v14.00 computational prediction; XLogP3 algorithm (PubChem); pH 7.4 physiological buffer simulation |
Why This Matters
These predicted differences in lipophilicity and ionization state influence aqueous solubility, membrane permeability, and protein binding—critical parameters for medicinal chemistry lead optimization and biological assay design.
- [1] PubChem. (2025). Compound Summary: 2-((2-Fluorophenyl)amino)-2-oxoacetic acid. CID 11492054. Computed Properties by XLogP3. View Source
